2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a benzyl group, and a fluorophenylacetamide moiety
Mechanism of Action
Target of Action
The primary target of the compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing .
Mode of Action
This compound interacts with EZH2, inhibiting its activity . This inhibition disrupts the methylation process, leading to changes in gene expression .
Biochemical Pathways
The inhibition of EZH2 by this compound affects the histone methylation pathway . This disruption can lead to downstream effects such as altered cell proliferation and differentiation, particularly in cancer cells .
Result of Action
The result of the action of this compound is significant antitumor activity . It has been shown to affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .
Preparation Methods
The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring system.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group is added via a thiolation reaction, typically using a thiol reagent.
Formation of the Fluorophenylacetamide Moiety: This step involves the reaction of the intermediate with 4-fluoroaniline and acetic anhydride to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or fluorophenyl positions, using reagents such as alkyl halides or amines.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, resulting in the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs, particularly due to its unique structure and potential biological activity.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, which could lead to the discovery of new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can be used as a probe to study biological processes at the molecular level, providing insights into the mechanisms of action of various biological pathways.
Comparison with Similar Compounds
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can be compared with other thienopyrimidine derivatives, such as:
- 2-((3-benzyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanoic acid .
- 2-((3-benzyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanoic acid .
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S2/c22-15-6-8-16(9-7-15)23-18(26)13-29-21-24-17-10-11-28-19(17)20(27)25(21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGQEPPHVGMYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.